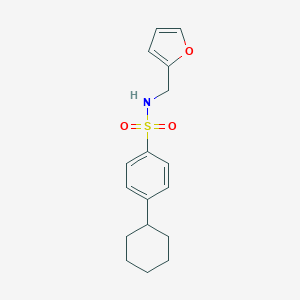![molecular formula C12H21N3O2S B261725 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine is a chemical compound that belongs to the class of sulfonylpiperidines. This compound has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine has been used in scientific research for various applications. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential as a pain reliever, as it has been shown to have analgesic properties.
Mécanisme D'action
The mechanism of action of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes in the brain, which are involved in the breakdown of neurotransmitters such as dopamine and acetylcholine. By inhibiting these enzymes, 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine may increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and pain relief.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine has several biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect the brain from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain and other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative disorders and pain relief. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic potential in other areas of medicine. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine. One area of research is the further exploration of its potential as a therapeutic agent for the treatment of neurodegenerative disorders and pain relief. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Other areas of research may include the development of new synthesis methods for this compound and the exploration of its potential in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine involves the reaction of 4-methylpiperidine with trimethylpyrazole and sulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a pure compound.
Propriétés
Nom du produit |
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine |
|---|---|
Formule moléculaire |
C12H21N3O2S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
4-methyl-1-(3,4,5-trimethylpyrazol-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C12H21N3O2S/c1-9-5-7-14(8-6-9)18(16,17)15-12(4)10(2)11(3)13-15/h9H,5-8H2,1-4H3 |
Clé InChI |
OURWRGVTHHYWNJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2C(=C(C(=N2)C)C)C |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)N2C(=C(C(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)


![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
